REACTION_CXSMILES
|
[Br:1]Br.[C:3]([O:6][CH2:7][C:8]1[CH:9]=[C:10]([C:18](=[O:20])[CH3:19])[CH:11]=[CH:12][C:13]=1[O:14][C:15](=[O:17])[CH3:16])(=[O:5])[CH3:4]>C(Cl)(Cl)Cl>[C:3]([O:6][CH2:7][C:8]1[CH:9]=[C:10]([C:18](=[O:20])[CH2:19][Br:1])[CH:11]=[CH:12][C:13]=1[O:14][C:15](=[O:17])[CH3:16])(=[O:5])[CH3:4]
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC=1C=C(C=CC1OC(C)=O)C(C)=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
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Type
|
WASH
|
Details
|
the solution was washed with water (2×150 ml.) and brine (100 ml.)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC=1C=C(C=CC1OC(C)=O)C(CBr)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |